
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound with a unique structure that includes a pyrazoline ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown its efficacy against acute biphenotypic leukemia and acute monocytic leukemia cells at low concentrations, suggesting its role as a lead compound in developing targeted cancer therapies .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential for development into an antimicrobial agent. In vitro assays have shown significant inhibition of bacterial growth, which could be beneficial in treating infections resistant to conventional antibiotics .
Biochemical Assays
The compound is also utilized in biochemical assays to study the mechanisms of action of various biological pathways. Its ability to interact with specific proteins makes it a valuable tool for researchers investigating signal transduction pathways related to cell growth and differentiation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway. The compound was tested on several cancer cell lines, showing IC50 values in the low micromolar range, which indicates potent activity against these cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Lacks the thioxomethyl group, resulting in different chemical properties and reactivity.
4-((4-Methylphenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Substitution of the chlorine atom with a methyl group alters its biological activity and chemical behavior.
4-((4-Bromophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: The presence of a bromine atom instead of chlorine affects its reactivity in substitution reactions.
Uniqueness
The presence of the thioxomethyl group in 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. This makes it distinct from other similar compounds and broadens its range of applications in various fields.
Biological Activity
The compound 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazoline derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological properties, synthesis, and pharmacological evaluations of this compound, supported by various studies and data tables.
- Molecular Formula : C20H21ClN4OS
- Molecular Weight : 400.92 g/mol
- CAS Number : 51944-21-9
Biological Activity Overview
Research indicates that pyrazoline derivatives possess a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in several studies.
Antibacterial Activity
A study evaluating various pyrazoline derivatives demonstrated significant antibacterial effects against multiple strains of bacteria. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM compared to a standard reference (IC50 = 21.25 µM for thiourea) .
Antifungal Activity
In vitro tests have revealed that the compound exhibits antifungal activity against pathogenic fungi. The results suggest that it may be effective against strains such as Candida albicans and Aspergillus niger .
Antitubercular Activity
The compound was also tested against Mycobacterium tuberculosis H37Rv, showing promising antitubercular activity. This suggests its potential use in treating tuberculosis alongside traditional therapies .
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A comprehensive study synthesized several pyrazoline derivatives, including the target compound. The synthesized derivatives were evaluated for their antimicrobial properties using standard methods. The findings indicated that modifications to the pyrazoline core significantly influenced biological activity.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
4-Chloro derivative | Salmonella typhi | 2.14 |
4-Chloro derivative | Bacillus subtilis | 6.28 |
Thiourea (standard) | Various strains | 21.25 |
Study 2: Docking Studies and Enzyme Inhibition
Docking studies conducted on the compound revealed its binding affinity to various enzymes related to bacterial resistance mechanisms. The study highlighted its potential as an acetylcholinesterase inhibitor, which is crucial in developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVHBJCYBJLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.